Aromatase Inhibition Potency: 2.6-Fold Reduction Compared to Parent Exemestane
17-beta-Hydroxy Exemestane inhibits human placental aromatase with an IC50 of 69 nM, which is 2.6-fold less potent than its parent compound exemestane (IC50 = 27 nM) [1]. This quantitative difference in aromatase inhibitory activity establishes that the 17β-hydroxyl metabolite cannot be considered an equipotent substitute for exemestane in enzyme inhibition studies or in models where maximal aromatase suppression is required. Among all exemestane analogs with 17-keto modifications, the 17β-hydroxy derivative remains the most potent, while other C-6 modified derivatives such as the 6-spirooxirane (IC50 = 206 nM) and 6β-hydroxymethyl (IC50 = 295 nM) are substantially weaker [1].
| Evidence Dimension | Aromatase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 69 nM |
| Comparator Or Baseline | Exemestane (parent): 27 nM; 6-spirooxirane analog: 206 nM; 6β-hydroxymethyl analog: 295 nM |
| Quantified Difference | 2.6-fold less potent than exemestane; 3.0-fold more potent than 6-spirooxirane analog; 4.3-fold more potent than 6β-hydroxymethyl analog |
| Conditions | Human placental microsome aromatase assay in vitro |
Why This Matters
Researchers requiring precise aromatase inhibition must account for this 2.6-fold potency differential when interpreting dose-response relationships or when using 17-beta-Hydroxy Exemestane as a metabolite standard.
- [1] Buzzetti F, Di Salle E, Longo A, Briatico G. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione). Steroids. 1993;58(11):527-532. PMID: 8273115. View Source
